4-Pivaloyloxy Toremifene

Overview

Description

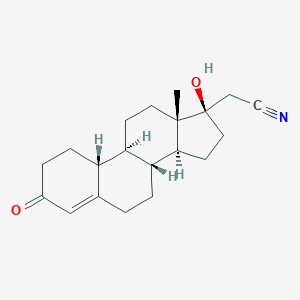

4-Pivaloyloxy Toremifene (4-PVT) is a synthetic drug derived from the natural hormone estradiol. It was first synthesized in the laboratory in the early 1990s and has since been studied extensively for its potential therapeutic applications. 4-PVT is a selective estrogen receptor modulator (SERM) and has been used in clinical trials for the treatment of breast cancer, prostate cancer, and other conditions. It is also being investigated for its potential use in the treatment of other conditions such as obesity, osteoporosis, and metabolic syndrome.

Scientific Research Applications

Pharmacogenomics in Cancer Therapy

Toremifene, a selective estrogen receptor modulator, is used in adjuvant therapy for breast cancer and prostate cancer prevention. Its efficacy and toxicity profile differ from tamoxifen due to a chlorine atom in its structure. Pharmacogenomic studies on toremifene are limited. A study found significant individual variability in sulfation of 4-hydroxy toremifene, the active metabolite, indicating that sulfation variability could influence treatment response in breast and prostate cancer (Edavana et al., 2012).

Repurposing for Oral Bacterial Infections

Toremifene has been repurposed for treating oral bacterial infections. Research demonstrated its effectiveness against Porphyromonas gingivalis and Streptococcus mutans, inhibiting their growth and biofilm formation, suggesting its potential as a novel antibacterial agent (Gerits et al., 2016).

Biochemical and Pharmacological Effects

Toremifene's metabolites have been studied for their hormonal effects, resembling those of unchanged toremifene. Metabolites like N-demethyltoremifene and 4-hydroxytoremifene are bound to estrogen receptors and inhibit MCF-7 cell growth, contributing to its antiestrogenic effect. This understanding is crucial for developing better antiestrogenic therapies (Kangas, 2004).

Comparative Metabolic Study with Tamoxifen

A comparative study between toremifene and tamoxifen highlighted the role of cytochrome P450 isoforms in their metabolism. This study provides insights into how genetic variations in these enzymes might influence the clinical outcomes of breast cancer treatments (Watanabe et al., 2015).

Antibiofilm Compound for Fungal and Bacterial Pathogens

Toremifene's ability to inhibit biofilm formation of pathogens like Candida albicans and Staphylococcus aureus has been explored. This suggests its potential as a broad-spectrum oral antibiofilm compound, which could be significant in managing infections resistant to traditional treatments (De Cremer et al., 2014).

Prostate Cancer Chemoprevention

In the transgenic adenocarcinoma of mouse prostate model, toremifene demonstrated chemopreventive efficacy. It delayed tumor formation and prolonged survival, indicating its potential as a preventive treatment for prostate cancer (Raghow et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

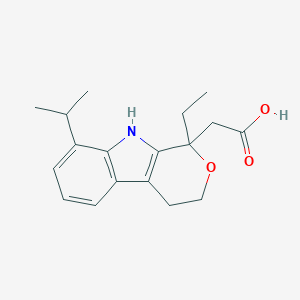

4-Pivaloyloxy Toremifene is a derivative of Toremifene , which is a nonsteroidal triphenylethylene derivative . Toremifene binds to estrogen receptors , which are the primary targets of this compound. The role of these receptors is to bind estrogen, leading to a conformational change and subsequent transcriptional activity of estrogen-responsive genes .

Mode of Action

Toremifene, and by extension this compound, may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected . This compound interacts with its targets (estrogen receptors) and causes changes in the transcriptional activity of estrogen-responsive genes .

Biochemical Pathways

The main metabolite in humans, N-demethyltoremifene, is bound to estrogen receptors (ER), inhibits the growth of MCF-7 cells, and exerts an antiestrogenic effect similar to that of toremifene . 4-Hydroxytoremifene is bound to ER with higher affinity and inhibits MCF-7 growth at concentrations lower than those of toremifene . It has a weaker intrinsic estrogenic effect than does toremifene .

Pharmacokinetics

Toremifene is highly metabolized in the liver and is eliminated primarily in the feces following enterohepatic circulation . The overall pharmacokinetic profile of Toremifene is remarkably similar to tamoxifen . These properties impact the bioavailability of the compound, influencing its effectiveness in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiestrogenic activity on breast tissue . This results in the inhibition of the growth of estrogen receptor-positive breast cancer cells .

Biochemical Analysis

Cellular Effects

It is known that Toremifene, a related compound, has effects on various types of cells and cellular processes . It can inhibit the proliferation, migration, and adhesion of vascular smooth muscle cells (VSMCs), induce abnormal cell morphology and apoptosis, and block the cell cycle

Molecular Mechanism

Toremifene and other small molecule entry inhibitors have at least three distinctive mechanisms of action . These include direct binding to the internal fusion loop region of Ebola virus glycoprotein (GP), the HR2 domain is likely the main binding site for Marburg virus GP inhibitors and a secondary binding site for some EBOV GP inhibitors, and lysosome trapping of GP inhibitors increases drug exposure in the lysosome and further improves the viral inhibition .

Metabolic Pathways

Toremifene, a related compound, is metabolized by cytochrome P450 enzymes via two major pathways: N-demethylation and 4-hydroxylation

Properties

IUPAC Name |

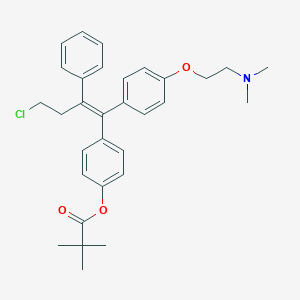

[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWCTPTUWXTFRE-ZQHSETAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110092 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-20-8 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177748-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.